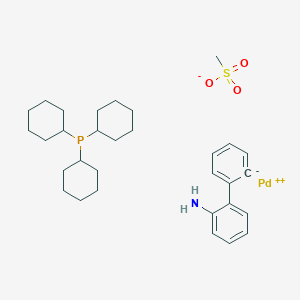
2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a mercapturic acid derivative formed as a metabolite of 1,3-butadiene, a known environmental pollutant and industrial chemical. This compound is often used as a biomarker to assess exposure to 1,3-butadiene, which is a carcinogenic substance found in tobacco smoke, factory fumes, and exhaust emissions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine typically involves the reaction of L-cysteine with 1,3-butadiene oxide, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol group on the epoxide ring of 1,3-butadiene oxide .
Industrial Production Methods
Industrial production methods for N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine are not well-documented, as the compound is primarily used in research settings rather than large-scale industrial applications. the synthesis generally follows similar principles to laboratory-scale methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is widely used in scientific research as a biomarker for exposure to 1,3-butadiene. Its applications include:
Chemistry: Used in studies to understand the metabolic pathways of 1,3-butadiene.
Biology: Employed in toxicological studies to assess the impact of 1,3-butadiene exposure on biological systems.
Medicine: Utilized in clinical studies to monitor exposure to environmental pollutants.
Industry: Applied in occupational health studies to evaluate worker exposure to 1,3-butadiene.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine involves its formation as a detoxification product of 1,3-butadiene. The compound is formed through the conjugation of 1,3-butadiene metabolites with glutathione, followed by further processing to yield the mercapturic acid derivative. This process helps to neutralize the toxic effects of 1,3-butadiene and facilitate its excretion from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Another mercapturic acid derivative used as a biomarker for exposure to ethylene oxide.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Used to assess exposure to acrylonitrile.
Uniqueness
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is unique in its specific application as a biomarker for 1,3-butadiene exposure. Its structure, which includes both acetyl and dihydroxybutyl groups, allows for specific detection and quantification in biological samples, making it a valuable tool in environmental and occupational health studies .
Propriétés
Formule moléculaire |
C9H17NO5S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15) |
Clé InChI |
VGJNEDFZFZCLSX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)
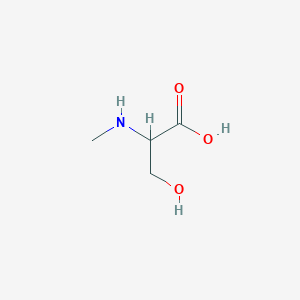

![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one](/img/structure/B12324583.png)
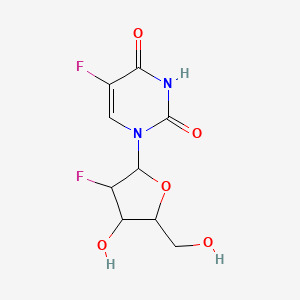
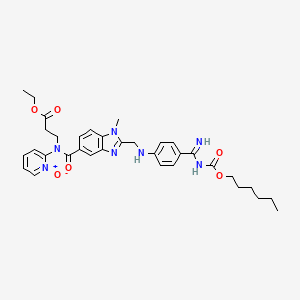
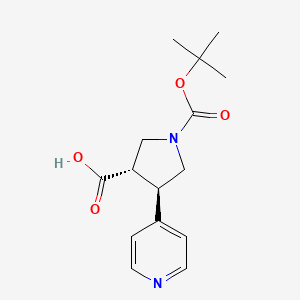
![33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12324609.png)

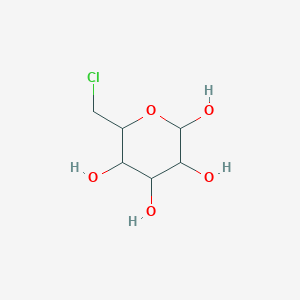
![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
